2,3,6-Tribromo-4-methoxy-5-nitropyridine 2,3,6-Tribromo-4-methoxy-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 31872-70-5
VCID: VC3260362
InChI: InChI=1S/C6H3Br3N2O3/c1-14-4-2(7)5(8)10-6(9)3(4)11(12)13/h1H3
SMILES: COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-]
Molecular Formula: C6H3Br3N2O3
Molecular Weight: 390.81 g/mol

2,3,6-Tribromo-4-methoxy-5-nitropyridine

CAS No.: 31872-70-5

Cat. No.: VC3260362

Molecular Formula: C6H3Br3N2O3

Molecular Weight: 390.81 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Tribromo-4-methoxy-5-nitropyridine - 31872-70-5

Specification

CAS No. 31872-70-5
Molecular Formula C6H3Br3N2O3
Molecular Weight 390.81 g/mol
IUPAC Name 2,3,6-tribromo-4-methoxy-5-nitropyridine
Standard InChI InChI=1S/C6H3Br3N2O3/c1-14-4-2(7)5(8)10-6(9)3(4)11(12)13/h1H3
Standard InChI Key ZZTYRHRFWFOHQH-UHFFFAOYSA-N
SMILES COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-]
Canonical SMILES COC1=C(C(=NC(=C1Br)Br)Br)[N+](=O)[O-]

Introduction

2,3,6-Tribromo-4-methoxy-5-nitropyridine is a complex organic compound that belongs to the pyridine family. It is characterized by its molecular formula C7H4Br3N2O3C_7H_4Br_3N_2O_3 and CAS number 31872-70-5. This compound is notable for its multiple functional groups, including bromine, methoxy, and nitro groups attached to a pyridine ring. The presence of these groups confers unique chemical and physical properties, making it a subject of interest in various chemical and pharmaceutical applications.

Synthesis and Reactions

The synthesis of 2,3,6-Tribromo-4-methoxy-5-nitropyridine typically involves multi-step reactions starting from simpler pyridine derivatives. For instance, the introduction of bromine atoms can be achieved through electrophilic aromatic substitution reactions, while the methoxy and nitro groups can be introduced via nucleophilic substitution or nitration reactions, respectively.

Example Synthesis Steps:

  • Nitration: Starting with a pyridine derivative, nitration can be performed using nitric acid and sulfuric acid.

  • Bromination: Bromine atoms can be introduced using bromine in the presence of a catalyst.

  • Methoxylation: Methylation can occur through reaction with methanol in the presence of a base.

These steps are general and may require optimization based on specific starting materials and conditions.

Biological Activity:

  • Antimicrobial Activity: Pyridine derivatives with nitro groups have shown promise against various bacterial strains.

  • Pharmaceutical Applications: The modification of pyridine rings with different functional groups can lead to compounds with specific therapeutic targets.

Safety and Handling

Given the presence of bromine and nitro groups, 2,3,6-Tribromo-4-methoxy-5-nitropyridine is likely to be hazardous. It is essential to handle this compound with caution, using appropriate personal protective equipment (PPE) and following safety protocols outlined in its SDS.

Safety Precautions:

  • Protective Gear: Wear gloves, goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible substances.

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